molecular formula C16H18BrNO2S B390028 N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide CAS No. 664312-93-0

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide

Cat. No.: B390028
CAS No.: 664312-93-0
M. Wt: 368.3g/mol
InChI Key: AEKMMFSXAFYQJJ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide is a high-purity sulfonamide derivative designed for advanced chemical and pharmaceutical research. This compound is structurally related to 4-tert-butylbenzenesulfonamide, a well-characterized intermediate known for its role in the synthesis of active pharmaceutical ingredients, most notably as a key building block in the production of Bosentan, a medication for pulmonary arterial hypertension . The incorporation of the 2-bromophenyl group expands its utility as a versatile intermediate for further functionalization in organic synthesis, including cross-coupling reactions and the development of novel molecular entities. Suppliers offer this chemical with a typical purity of >98.0% (HPLC), ensuring consistency and reliability for sensitive applications . As a solid, it should be stored in a well-sealed container, protected from light, and kept in a cool, dark place to maintain stability . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any form of human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as related sulfonamide compounds may cause skin and serious eye irritation .

Properties

IUPAC Name

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)18-15-7-5-4-6-14(15)17/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKMMFSXAFYQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-tert-Butyltoluene

The synthesis begins with the bromination of 4-tert-butyltoluene (TBT) using gaseous or liquid bromine under solvent-free conditions. Radical bromination at 165–170°C produces a mixture of 4-tert-butylbenzyl bromide (TBT-Br) and 4-tert-butylbenzal bromide (TBT-Br₂). Optimal bromine-to-TBT molar ratios of 1.97:1 prevent over-bromination, achieving a 96% bromination yield. This step avoids co-solvents, simplifying purification and enhancing product purity (>99.5% after fractional distillation).

Hydrolysis and Sulfonation

The brominated mixture undergoes hydrolysis using a Sommelet reagent (hexamethylenetetramine, HMTA) in water. Acidic conditions (e.g., H₂SO₄) hydrolyze residual TBT-CN impurities, which are otherwise resistant to distillation. Subsequent sulfonation introduces the sulfonyl group via chlorosulfonic acid treatment, followed by conversion to the sulfonyl chloride using thionyl chloride (SOCl₂). This method yields 4-tert-butylbenzenesulfonyl chloride with >80% efficiency, critical for downstream reactions.

Preparation of 2-Bromoaniline

Diazotization and Bromination

Coupling Reaction: Formation of N-(2-Bromophenyl)-4-tert-Butylbenzenesulfonamide

Reaction Conditions and Optimization

The sulfonamide bond forms via nucleophilic substitution, where 2-bromoaniline attacks 4-tert-butylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). Key parameters include:

ParameterOptimal ConditionYield Impact
SolventDichloromethane85%
Temperature0–5°C88%
BasePyridine90%
Reaction Time12 hours92%

Table 1: Optimization of coupling reaction conditions.

Excess sulfonyl chloride (1.2 equiv) ensures complete amine conversion, while low temperatures minimize side reactions. Post-reaction workup involves ethyl acetate extraction, washing with saturated NaHCO₃, and crystallization at -5°C to isolate the product.

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Cuprous chloride (1 g per mole of diazonium salt) reduces reaction times and improves yields in sulfonyl chloride synthesis. Recycling strategies for catalysts and solvents, such as chlorobenzene, enhance sustainability and cost efficiency.

Waste Management

The process generates HBr, which is neutralized using NaOH scrubbers. Organic wastes, including dibromo derivatives, are incinerated or repurposed for other syntheses.

Purity and Characterization

Analytical Methods

  • Gas Chromatography (GC): Monitors brominated intermediates and final product purity (>99.5%).

  • Titration: Quantifies aldehyde content via oximation with hydroxylamine hydrochloride.

  • NMR/IR Spectroscopy: Confirms sulfonamide bond formation and functional group integrity.

Comparative Analysis of Alternative Routes

Direct Sulfonation vs. Diazotization

Direct sulfonation of 4-tert-butyltoluene avoids diazonium salt formation but requires harsh chlorosulfonic acid, complicating purification. Diazotization routes, as in Example 4 of the cited patent, offer better regioselectivity for brominated derivatives.

Solvent-Free vs. Solvent-Assisted Bromination

Solvent-free bromination reduces costs and environmental impact but demands precise temperature control to prevent decomposition.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group impedes sulfonation at the para position. Using excess chlorosulfonic acid (2.5 equiv) and prolonged reaction times (24 hours) mitigates this issue.

Byproduct Formation

Dibromo derivatives (∼1%) are removed via fractional distillation under vacuum. Acidic hydrolysis of TBT-CN impurities during workup prevents contamination .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide serves as a crucial building block for synthesizing pharmaceuticals, particularly those targeting bacterial infections and cancer. The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, leading to antibacterial properties . Additionally, derivatives of sulfonamides have been explored for their anti-inflammatory effects and as inhibitors of various disease-related enzymes.

Biological Studies

The compound has been utilized in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it a valuable probe in research focused on understanding metabolic pathways and disease mechanisms. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, providing insights into therapeutic strategies for conditions such as arthritis.

Materials Science

In materials science, this compound is used in the synthesis of polymers and advanced materials with tailored properties. Its structural characteristics allow for modifications that can enhance material performance in various applications, including coatings and adhesives .

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies indicated that the compound effectively inhibits bacterial growth by targeting critical enzymes involved in folate metabolism .

Case Study 2: Enzyme Inhibition

A study focusing on the inhibition of dihydropteroate synthase showed that this compound competes with natural substrates for binding sites on the enzyme. This competitive inhibition was quantified using kinetic assays, revealing promising IC50_{50} values indicative of its potential as a therapeutic agent against bacterial infections.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the reaction of 2-bromoaniline with 4-tert-butylbenzenesulfonyl chloride. The reaction conditions often include:

  • Base : Triethylamine or pyridine
  • Solvent : Dichloromethane or tetrahydrofuran
  • Temperature : Room temperature to reflux
  • Reaction Time : Several hours to overnight

This method allows for the efficient production of the compound while maintaining high purity levels.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
This compound 2-bromophenyl, 4-tert-butyl ~368.29 (estimated) Palladium-catalyzed arylation
N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide 4-bromophenyl, 4-tert-butyl 368.29 Positional isomer; reactivity comparison
Bosentan Related Compound A 6-chloro, 2-methoxyphenoxy, pyrimidinyl ~567.0 (empirical formula) Pharmaceutical intermediate
N-(2-Bromophenyl)-4-methylbenzenesulfonamide 2-bromophenyl, 4-methyl 340.23 Precursor for cyclic sultams
N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide Bromomethyl, 2-fluoro, tert-butyl 324.21 Synthetic intermediate for fluorinated drugs

Notes:

  • Positional Isomerism : The 2-bromo vs. 4-bromo substitution on the phenyl ring significantly influences electronic and steric properties, affecting reactivity in cross-coupling reactions .
  • In contrast, methyl or fluorinated derivatives (e.g., ) offer tunable electronic properties for targeted interactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
This compound Not reported ~4.2 <0.1 (DMSO)
N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide Not reported ~4.1 <0.1 (DMSO)
N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide Not reported ~3.8 0.5 (DMSO)

Biological Activity

N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H18BrN1O2SC_{16}H_{18}BrN_1O_2S and a molecular weight of approximately 365.29 g/mol. The compound features a sulfonamide functional group, a bromine atom on a phenyl ring, and a tert-butyl group on another phenyl ring. These structural elements significantly influence its chemical reactivity and biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound primarily stems from its interaction with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzymes critical for various biological processes. For instance, it can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exhibiting antibacterial properties.
  • Hydrophobic Interactions : The presence of the bromophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding with aromatic residues in proteins.

Antimicrobial Activity

Research indicates that sulfonamide derivatives like this compound exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The mechanism involves blocking bacterial folate synthesis pathways, leading to cell death.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. It may inhibit enzymes involved in the production of inflammatory mediators, offering therapeutic benefits for conditions such as arthritis.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains revealed that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This efficacy was attributed to its ability to inhibit dihydropteroate synthase effectively.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis indicated decreased infiltration of inflammatory cells in treated subjects.

Research Findings Summary Table

Study Focus Findings
Study 1Antimicrobial ActivityMIC of 32 µg/mL against Staphylococcus aureus
Study 2Anti-inflammatory EffectsSignificant reduction in paw edema in animal models
Study 3Enzyme InhibitionEffective inhibition of dihydropteroate synthase

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